molecular formula C8H14O B151918 4-Hydroxymethyl-1,6-heptadiene CAS No. 132868-28-1

4-Hydroxymethyl-1,6-heptadiene

Cat. No. B151918
M. Wt: 126.2 g/mol
InChI Key: AQOUFMTUMHUYBG-UHFFFAOYSA-N
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Patent
US08597784B2

Procedure details

To a stirred solution of 2-allylpent-4-enoic acid ethyl ester (prepared above, 14.5 g, 86.2 mmol) in diethyl ether (125 mL) was added lithium aluminum hydride (3.3 g, 87 mmol) in portions slowly over a 30 minute period to cause vigorous gas evolution. When addition of the lithium aluminum hydride was complete, the reaction mixture was stirred for one more hour a room temperature, then 3.5 mL of water were added very slowly. Then 7 mL of a 10 weight percent solution of sodium hydroxide in water were added, followed by the addition of 10 more mL of water. The precipitated white solid was removed from the colorless solution by filtration. Solvent was removed from the solution at reduced pressure to leave 10.1 g of 2-allylpent-4-en-1-ol as a colorless oil whose structure was confirmed by NMR analyses.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([CH2:9][CH:10]=[CH2:11])[CH2:6][CH:7]=[CH2:8])C.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C(OCC)C.O>[CH2:6]([CH:5]([CH2:9][CH:10]=[CH2:11])[CH2:4][OH:3])[CH:7]=[CH2:8] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
C(C)OC(C(CC=C)CC=C)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for one more hour a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated white solid was removed from the colorless solution by filtration
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the solution at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C(CO)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.